molecular formula C10H6O2 B13948729 Furo[2,3-B]benzofuran CAS No. 247-12-1

Furo[2,3-B]benzofuran

Cat. No.: B13948729
CAS No.: 247-12-1
M. Wt: 158.15 g/mol
InChI Key: XEVFYXBGKOHDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-B]benzofuran is a heterocyclic compound that features a fused ring system consisting of a furan ring and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Furo[2,3-B]benzofuran can be synthesized through various methods. One notable approach involves the Wittig olefination–Claisen rearrangement, which has been successfully applied to develop a novel protocol for the synthesis of the dihydrothis compound and this compound ring systems . Another method includes the photochemical synthesis of novel naphtho[1,2-B]benzofuran derivatives from 2,3-disubstituted benzofurans .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The use of metal-catalyzed reactions and photochemical processes could be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-B]benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl lithiums, Mn(III)/Co(II) catalysts, and various bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit significant biological activities such as anticancer and antimicrobial properties .

Mechanism of Action

The mechanism of action of furo[2,3-B]benzofuran involves its interaction with specific molecular targets and pathways. For instance, furans containing a β-ketoester group at the 2-position undergo oxidative ring-opening to produce 1,4-dicarbonyl moieties, which can further cyclize to form biologically active compounds . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Properties

CAS No.

247-12-1

Molecular Formula

C10H6O2

Molecular Weight

158.15 g/mol

IUPAC Name

furo[2,3-b][1]benzofuran

InChI

InChI=1S/C10H6O2/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6H

InChI Key

XEVFYXBGKOHDTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)OC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.